![molecular formula C23H24N6O B2822811 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393846-05-4](/img/structure/B2822811.png)
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with potential applications in scientific research. This compound is known for its unique mechanism of action and physiological effects, which make it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
G Protein-Biased Dopaminergics Discovery
The compound exhibits properties relevant to the discovery of G protein-biased dopaminergics. One study found that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core leads to dopamine receptor partial agonists with a preference for activating G proteins over β-arrestin recruitment. This has implications for designing novel therapeutics for conditions like psychosis (Möller et al., 2017).
Antiviral Activity Against Enteroviruses
Research on pyrazolo[3,4-d]pyrimidines indicates significant antiviral activity against human enteroviruses, especially coxsackieviruses. The structural elements of the compound, such as the phenyl group and the diarylmethyl group on the piperazine, greatly influence its antiviral effectiveness, suggesting potential use in developing antiviral agents (Chern et al., 2004).
Mapping Cerebral Adenosine A2A Receptors
In the context of neuroimaging, the compound has been used in synthesizing tracers for PET imaging to map cerebral adenosine A2A receptors. This application is significant in the study of neurological conditions and pharmacological interventions (Zhou et al., 2014).
Anti-Inflammatory and Analgesic Agents
Compounds related to this chemical structure have shown potential as anti-inflammatory and analgesic agents. They exhibit significant inhibition of COX-2 enzymes, which is crucial in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Development of Anticonvulsant Agents
Research has also been conducted on derivatives of the compound for their potential as anticonvulsant agents. This includes the study of the compound's influence on behavioral responses, depression, anxiety, muscle tone, coordination, and memory in experimental animals (Shtrygol et al., 2016).
HIV-1 Reverse Transcriptase Inhibition
Analogues of the compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. This research suggests potential applications in HIV/AIDS treatment (Romero et al., 1994).
GLUT Inhibition
The compound class has been identified as potent inhibitors of the facilitated glucose transporter 1 (GLUT1), indicating potential applications in metabolic disorders or cancer treatment, as GLUT1 plays a crucial role in glucose metabolism (Siebeneicher et al., 2016).
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-17-4-3-5-19(14-17)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-6-8-20(30-2)9-7-18/h3-9,14-16H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFPQKRKFSUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.